molecular formula C16H14ClN3O3S B10985670 2-(4-chloro-1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamide

2-(4-chloro-1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B10985670
M. Wt: 363.8 g/mol
InChI Key: SNFJUGKJLDCQHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamide: sulfamoylphenylacetamide , is a synthetic organic compound. Its chemical formula is C₁₆H₁₄ClN₃O₄S, and its molecular weight is approximately 383.82 g/mol . Let’s break down its structure:

  • The indole moiety (4-chloro-1H-indol-1-yl) provides aromaticity and potential biological activity.
  • The acetamide group (N-(4-sulfamoylphenyl)acetamide) contributes to water solubility and stability.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 4-chloroaniline with 4-aminobenzenesulfonamide, followed by acetylation of the resulting amine . The overall reaction can be summarized as follows:

4-chloroaniline+4-aminobenzenesulfonamidesulfamoylphenylacetamide\text{4-chloroaniline} + \text{4-aminobenzenesulfonamide} \rightarrow \text{sulfamoylphenylacetamide} 4-chloroaniline+4-aminobenzenesulfonamide→sulfamoylphenylacetamide

Reaction Conditions: The reaction typically occurs under mild conditions, using appropriate solvents and acid catalysts. Optimization of reaction parameters ensures high yield and purity.

Industrial Production: While laboratory-scale synthesis is common for research purposes, industrial production often involves continuous-flow processes or large-scale batch reactions. Precise control of reaction conditions and purification steps is crucial for commercial viability.

Chemical Reactions Analysis

Reactivity:

    Oxidation: Sulfamoylphenylacetamide can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group (if present) can yield the corresponding amine.

    Substitution: Substitution reactions at the indole nitrogen or aromatic ring are possible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation.

    Substitution: Various electrophiles (e.g., alkyl halides, acyl chlorides) under appropriate conditions.

Major Products: The major products depend on the specific reaction conditions and substituents present. Careful design of synthetic routes allows access to diverse derivatives.

Scientific Research Applications

Sulfamoylphenylacetamide finds applications in various fields:

    Medicine: It exhibits potential as an anti-inflammatory agent due to its sulfonamide group .

    Chemistry: Researchers use it as a building block for designing novel compounds.

    Industry: Its water solubility and stability make it useful in pharmaceutical formulations.

Mechanism of Action

The exact mechanism of action remains an active area of research. its sulfonamide moiety suggests inhibition of enzymes involved in metabolic pathways or cell signaling.

Comparison with Similar Compounds

Sulfamoylphenylacetamide stands out due to its unique combination of indole and sulfonamide functionalities. Similar compounds include other sulfonamides, indole derivatives, and acetamides.

Remember that further studies are needed to fully explore its potential and unravel its biological effects.

: PubChem Compound Summary for CID 167606 . : Sulfamoylphenylacetamide synthesis reference . : Anti-inflammatory activity of sulfonamides .

Properties

Molecular Formula

C16H14ClN3O3S

Molecular Weight

363.8 g/mol

IUPAC Name

2-(4-chloroindol-1-yl)-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C16H14ClN3O3S/c17-14-2-1-3-15-13(14)8-9-20(15)10-16(21)19-11-4-6-12(7-5-11)24(18,22)23/h1-9H,10H2,(H,19,21)(H2,18,22,23)

InChI Key

SNFJUGKJLDCQHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C(=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.